molecular formula C11H17NO2 B2554937 1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one CAS No. 1875255-30-3

1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one

Cat. No.: B2554937
CAS No.: 1875255-30-3
M. Wt: 195.262
InChI Key: ZIPASPRRBZYHIH-UHFFFAOYSA-N
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Description

The compound “1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one” is a type of spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on the spiro derivative of heterocyclic compounds . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .


Chemical Reactions Analysis

The general approach to the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .

Properties

IUPAC Name

1-(8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-6-3-11(9-12)4-7-14-8-5-11/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPASPRRBZYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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